molecular formula C18H19N5O2 B11269912 N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11269912
M. Wt: 337.4 g/mol
InChI Key: GABHSBXASSLKRD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Amidation Reaction: The triazole intermediate is then reacted with 2,6-dimethylaniline and 4-methoxyaniline under appropriate conditions to form the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its triazole ring is a common motif in many pharmaceuticals.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.

    Electronics: Incorporation into electronic materials for the development of sensors or other devices.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting biological pathways.

    Catalysis: As a ligand, it can stabilize transition metal complexes, facilitating various catalytic cycles.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2,6-dimethylphenyl)-5-[(4-hydroxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Uniqueness:

  • Functional Groups: The presence of both 2,6-dimethylphenyl and 4-methoxyphenyl groups provides unique steric and electronic properties.
  • Reactivity: The combination of these groups with the triazole ring enhances its reactivity and potential applications in various fields.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-11-5-4-6-12(2)15(11)20-18(24)16-17(22-23-21-16)19-13-7-9-14(25-3)10-8-13/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)

InChI Key

GABHSBXASSLKRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC

Origin of Product

United States

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